4-(3-bromophenyl)-4-oxo-2-butenoic acid 4-(3-bromophenyl)-4-oxo-2-butenoic acid
Brand Name: Vulcanchem
CAS No.: 74939-78-9
VCID: VC14305566
InChI: InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)
SMILES:
Molecular Formula: C10H7BrO3
Molecular Weight: 255.06 g/mol

4-(3-bromophenyl)-4-oxo-2-butenoic acid

CAS No.: 74939-78-9

Cat. No.: VC14305566

Molecular Formula: C10H7BrO3

Molecular Weight: 255.06 g/mol

* For research use only. Not for human or veterinary use.

4-(3-bromophenyl)-4-oxo-2-butenoic acid - 74939-78-9

CAS No. 74939-78-9
Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
IUPAC Name 4-(3-bromophenyl)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)
Standard InChI Key JDXFDXTZXXJCQT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid, with a molecular weight of 255.06 g/mol . Its structure features:

  • A 3-bromophenyl group at position 4.

  • A α,β-unsaturated carbonyl system (C=O and C=C double bond).

  • A carboxylic acid group at position 2.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H7_7BrO3_3
CAS Number74939-78-9
Melting PointNot reported
SolubilityModerate in polar solvents
StabilitySensitive to light and moisture

The Z/E isomerism of the α,β-unsaturated system influences reactivity, with the E-isomer being predominant in synthetic preparations .

Synthetic Methodologies

Friedel-Crafts Acylation

Early methods involved Friedel-Crafts acylation of bromobenzene derivatives with maleic anhydride, followed by hydrolysis . For example:

3-Bromobenzene+Maleic AnhydrideAlCl34-(3-Bromophenyl)-4-oxo-2-butenoic Acid\text{3-Bromobenzene} + \text{Maleic Anhydride} \xrightarrow{\text{AlCl}_3} \text{4-(3-Bromophenyl)-4-oxo-2-butenoic Acid}

Halogenation of Phenylbutenoic Acids

A patent by JPS5536434A (1980) detailed bromination of 4-phenyl-4-oxo-2-butenoic acid using aluminum chloride and bromine, achieving >90% purity for the 3-bromo derivative .

Modern Microwave-Assisted Synthesis

Recent advances employ microwave-assisted aldol condensation between glyoxylic acid and methyl ketones. Key conditions include :

  • Aryl substrates: Tosic acid catalyst, 100°C, 15–30 min (yields: 70–94%).

  • Aliphatic substrates: Pyrrolidine/acetic acid, 60°C, 8 h (yields: 25–52%).

Table 2: Comparative Synthetic Yields

SubstrateMethodYield (%)Conditions
3-BromoacetophenoneMicrowave/tosic94100°C, 15 min
Cyclohexylmethyl ketoneMicrowave/pyrrolidine5260°C, 8 h
4-MethoxyacetophenoneConventional65Reflux, 12 h

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate dose-dependent inhibition of cancer cell lines (e.g., HeLa, MCF-7) via:

  • ROS generation: The α,β-unsaturated carbonyl reacts with cellular thiols, inducing oxidative stress .

  • Topoisomerase inhibition: Intercalation into DNA-enzyme complexes .

Table 3: IC50_{50} Values Against Cancer Cell Lines

Cell LineIC50_{50} (μM)Reference
HeLa12.3 ± 1.2
MCF-718.9 ± 2.1
A54924.5 ± 3.4

Antiviral Activity

The compound inhibits HIV-1 integrase by chelating Mg2+^{2+} ions in the enzyme’s active site, with an EC50_{50} of 5.8 μM . Structural analogs lacking the bromine substituent show reduced potency, highlighting the role of halogen bonding .

Enzyme Inhibition

  • Kynurenine-3-hydroxylase (KMO): Selective inhibition (Ki_i = 0.9 μM) suggests potential in treating neurodegenerative diseases.

  • Phospholipase A2_2: Disruption of arachidonic acid pathways reduces inflammation .

Applications in Medicinal Chemistry

Precursor for Heterocyclic Synthesis

The compound’s Michael acceptor capability enables diverse cyclization reactions:

  • Pyridines: Reaction with malononitrile yields 2-amino-3-cyano-4-carboxy-6-(4-bromophenyl)pyridines .

  • Thiadiazoles: Condensation with thiourea forms antiproliferative thiadiazole derivatives .

Table 4: Bioactive Derivatives and Their Activities

DerivativeActivityIC50_{50}/EC50_{50}
Pyridazinone analogAntihypertensive0.2 μM (ACE inhibition)
Thiadiazole-imidazoleAntifungal (C. albicans)8.4 μM
PhthalazinhydrazoneAnticancer (HCT-116)14.7 μM

Drug Delivery Systems

Conjugation with polyethylene glycol (PEG) enhances solubility and bioavailability, enabling tumor-targeted delivery in murine models .

HazardCategoryPrecautionary Measures
Skin irritation2Use nitrile gloves
Eye damage2AWear safety goggles
Respiratory sensitizationUse fume hood

Comparative Analysis with Structural Analogs

Bromine vs. Chlorine Substitution

  • 4-(3-Chlorophenyl)-4-oxo-2-butenoic acid: Lower antiproliferative activity (IC50_{50} = 28.1 μM vs. HeLa) .

  • 4-Phenyl-4-oxo-2-butenoic acid: Absence of halogen reduces enzyme affinity (Ki_i for KMO = 4.2 μM).

Role of the α,β-Unsaturated System

Saturation of the C=C bond abolishes bioactivity, confirming the necessity of Michael addition reactivity .

Future Directions and Challenges

Derivative Optimization

  • Halogen tuning: Introducing fluorine or iodine may enhance blood-brain barrier penetration for neurotherapeutics.

  • Prodrug strategies: Esterification of the carboxylic acid group to improve oral bioavailability .

Clinical Translation

  • Phase I trials: Pending for KMO inhibitors in Alzheimer’s disease.

  • Combination therapies: Synergy with checkpoint inhibitors in oncology warrants exploration .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator